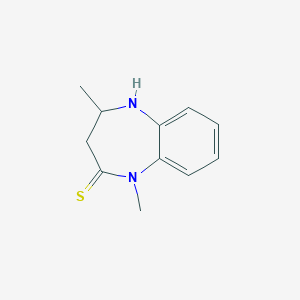
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Commonly known as DMCM, this compound belongs to the class of benzodiazepines and is synthesized through a multi-step process.
Mechanism Of Action
DMCM acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating the activity of neurons. It enhances the activity of GABA receptors, resulting in the inhibition of neuronal activity and the reduction of anxiety, seizures, and insomnia.
Biochemical And Physiological Effects
DMCM has been shown to have a range of biochemical and physiological effects on the brain and body. It increases the levels of GABA in the brain, resulting in the inhibition of neuronal activity. It also affects the levels of other neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Advantages And Limitations For Lab Experiments
DMCM has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, it also has limitations, such as its short half-life and potential for toxicity at high doses.
Future Directions
There are several future directions for research on DMCM, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, DMCM is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Synthesis Methods
DMCM is synthesized through the reaction of 2-amino-5-methylbenzophenone with thiosemicarbazide in the presence of acetic acid. This reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization.
Scientific Research Applications
DMCM has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. It has been found to exhibit anxiolytic, anticonvulsant, and sedative properties, making it a promising candidate for drug development.
properties
CAS RN |
123229-11-8 |
|---|---|
Product Name |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione |
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
VLXKNLFRCQDNBG-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1)C |
Canonical SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1)C |
synonyms |
2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




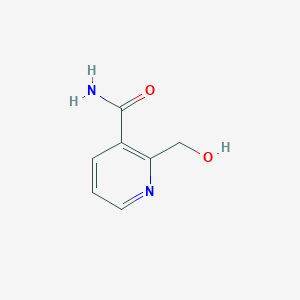

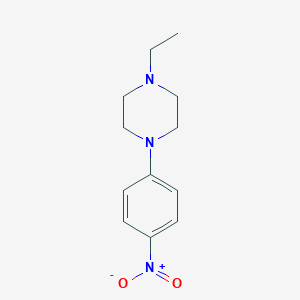
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
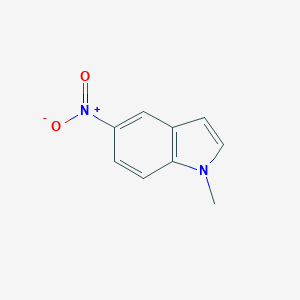
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
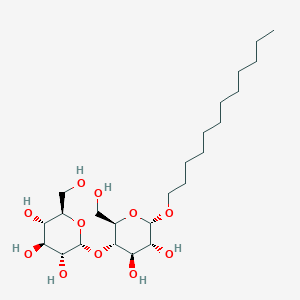
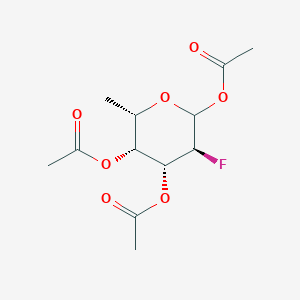
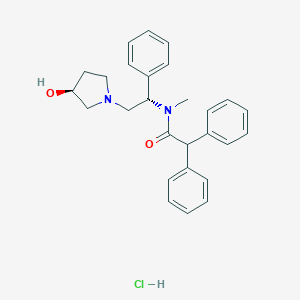
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)

